molecular formula C9H17NO B2935353 2-methyl-octahydro-1H-isoindol-5-ol CAS No. 1559342-77-6

2-methyl-octahydro-1H-isoindol-5-ol

Cat. No.: B2935353
CAS No.: 1559342-77-6
M. Wt: 155.241
InChI Key: PKBWQDVUWRDPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-octahydro-1H-isoindol-5-ol is a versatile chemical compound with significant potential in various scientific research fields. Its unique properties make it suitable for applications ranging from pharmaceuticals to materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-octahydro-1H-isoindol-5-ol typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction provides 2-(2-nitrophenyl)acrylate in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is available for pharmaceutical testing and high-quality reference standards .

Chemical Reactions Analysis

Types of Reactions

2-methyl-octahydro-1H-isoindol-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate . The reactions are typically carried out in solvents like toluene under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and other reagents yields 2-(2-nitrophenyl)acrylate .

Scientific Research Applications

2-methyl-octahydro-1H-isoindol-5-ol has immense potential in scientific research, including:

    Chemistry: Used as a reference standard for accurate results in pharmaceutical testing.

    Medicine: Possible use in the development of new pharmaceuticals and therapeutic agents.

    Industry: Applications in materials science and other industrial processes.

Mechanism of Action

like other indole derivatives, it may interact with various molecular targets and pathways, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

    Indole: A significant heterocyclic system in natural products and drugs.

    Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.

Uniqueness

Its versatility makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10-5-7-2-3-9(11)4-8(7)6-10/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBWQDVUWRDPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(CC2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.